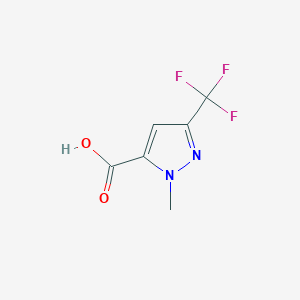
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
“1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound that is used in the synthesis of various bioactive small molecules . It is an important intermediate of pesticides .
Synthesis Analysis
The synthesis of “1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” involves several steps. The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent . The acylation process uses trifluoroacetyl chloride as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water . The yield of the synthesis process has been improved from 67% to 93.7% .Molecular Structure Analysis
The molecular formula of “1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is C6H5F3N2O2 . The molecular weight is 194.11 Da .Physical And Chemical Properties Analysis
“1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a liquid at room temperature . Its density is 1.6±0.1 g/cm3 . It has a boiling point of 285.6±40.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Small Molecules
The compound is used as a boronic acid pinacol ester for the synthesis of various bioactive small molecules . This application is particularly useful in the field of medicinal chemistry, where the creation of new bioactive compounds is essential for drug discovery and development.
Aryl Hydrocarbon Receptor Antagonist
The compound is known to act as an antagonist for the cytosolic aryl hydrocarbon receptor (AhR) transcription factor . This receptor is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules. The compound exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons .
Inhibition of AhR Signaling
The compound is used to inhibit AhR signaling . This is particularly useful in studying the role of AhR in various biological processes and understanding how its dysregulation can lead to disease.
Synthesis of Condensed Heterocycles
Derivatives of the compound, referred to as 3(5)-aminopyrazoles, are used as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines . These condensed heterocycles are of interest in organic and medicinal chemistry due to their wide range of applications.
Study of Tautomerism
The compound is used in the study of tautomerism, a phenomenon that may influence its reactivity . Understanding this can have an impact on the synthetic strategies where the compound takes part, as well as on the biological activities of targets bearing a pyrazole moiety .
Treatment of Vanin-Mediated Diseases
The compound is used in the preparation of arylaminopyridine carboxamides as vanin inhibitors for the treatment of vanin-mediated diseases . This highlights its potential therapeutic applications.
Safety and Hazards
Zukünftige Richtungen
“1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a useful intermediate for the synthesis of various bioactive small molecules . Its improved synthesis process has good industrial value due to its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations . Therefore, it is expected to have wide applications in the future.
Wirkmechanismus
Target of Action
It’s structurally similar compound, ch-223191, is known to antagonize the aryl hydrocarbon receptor .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its target receptor and modulate its activity .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Eigenschaften
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-3(5(12)13)2-4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQLOWJSBFHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345708 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
128694-63-3 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


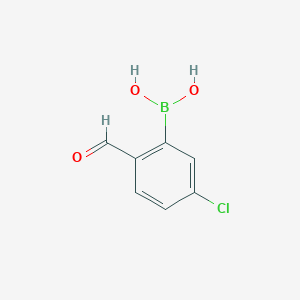
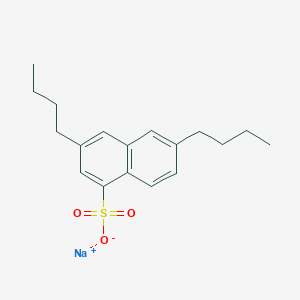
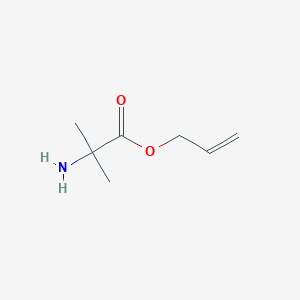
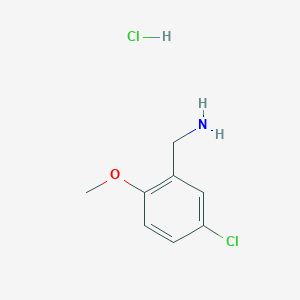

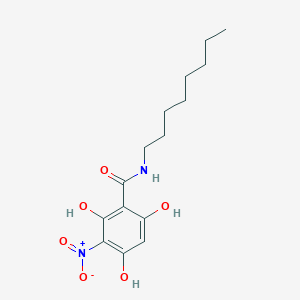

![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
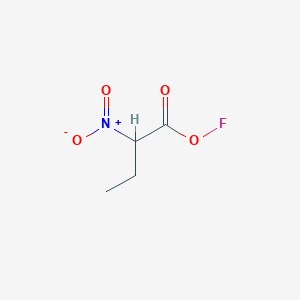

![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
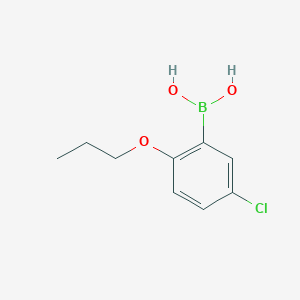
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)